molecular formula C13H14ClNO2S B1376076 Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate CAS No. 1446332-71-3

Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate

Cat. No. B1376076
Key on ui cas rn: 1446332-71-3
M. Wt: 283.77 g/mol
InChI Key: UYTIHLQHCXVSKU-UHFFFAOYSA-N
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Patent
US09371336B2

Procedure details

A 1-Liter, 3-necked round bottomed flask fitted with a nitrogen inlet, a 500 mL addition funnel and a septum stopper was charged with t-butyl acetate (26.8 mL, 200 mmol) and anhydrous THF (50 mL). Upon cooling in a dry ice-acetone bath, to the mixture was added lithium bis(trimethylsilyl)amide (1M, THF solution) (200 mL, 200 mmol) via syringe over 15 min. After stirring at that temperature for 30 minutes, to the mixture was added a solution of 2,4-dichloro-benzothiazole (8.15 g, 40 mmol) in THF (100 mL) from the addition funnel over 15 minutes. The cooling bath was removed allowing the reaction to warm to room temperature over 1 hour. The reaction mixture was concentrated, then diluted with EtOAc and a saturated NaHCO3 solution. The organic layer was separated and the aqueous layer was extracted with EtOAc twice. The combined organic layer was dried over anhydrous sodium sulfate, filtered, concentrated and purified by column chromatography on silica gel eluting with a gradient mixture of EtOAc/hexanes to give 11.28 g (99%) of the title compound as a yellow solid. 1H-NMR (500 MHz, DMSO-d6) δ (ppm) 8.00 (1H, dd, J=1.0, 8.0 Hz), 7.53 (1H, dd, J=1.0, 8.0 Hz), 7.36 (1H, t, J=8.0 Hz), 4.19 (2H, s), 1.38 (9H, s).
Quantity
26.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
8.15 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]([CH3:8])([CH3:7])[CH3:6])(=[O:3])[CH3:2].C[Si]([N-][Si](C)(C)C)(C)C.[Li+].Cl[C:20]1[S:21][C:22]2[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[C:23]=2[N:24]=1>C1COCC1>[Cl:29][C:25]1[C:23]2[N:24]=[C:20]([CH2:2][C:1]([O:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[O:3])[S:21][C:22]=2[CH:28]=[CH:27][CH:26]=1 |f:1.2|

Inputs

Step One
Name
Quantity
26.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Three
Name
Quantity
8.15 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C(=CC=C2)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at that temperature for 30 minutes, to the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-Liter, 3-necked round bottomed flask fitted with a nitrogen inlet, a 500 mL addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling in a dry ice-acetone bath, to the mixture
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel eluting with a gradient mixture of EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=CC2=C1N=C(S2)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.28 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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